molecular formula C20H28N2O5 B14339587 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester

Cat. No.: B14339587
M. Wt: 376.4 g/mol
InChI Key: YVEXQNLCERIWJZ-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 2,5-diazaspiro[3.4]octane core, a tert-butyl ester group, and a 2,4-dimethoxyphenylmethyl substituent. Its molecular structure combines conformational rigidity from the spirocyclic system with the steric and electronic effects of the dimethoxyphenyl and tert-butyl groups. The tert-butyl ester (BOC group, 1,1-dimethylethyl) enhances stability during synthetic workflows, while the 2,4-dimethoxyphenyl moiety may contribute to lipophilicity and target binding .

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 2-[(2,4-dimethoxyphenyl)methyl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-10-6-9-20(22)13-21(17(20)23)12-14-7-8-15(25-4)11-16(14)26-5/h7-8,11H,6,9-10,12-13H2,1-5H3

InChI Key

YVEXQNLCERIWJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CN(C2=O)CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of a spirocyclic amine with a carboxylic acid derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The compound is compared to structurally related spirocyclic and tert-butyl-containing analogs (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Structure Molecular Weight* Key Functional Groups Applications Stability
Target compound: 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester Spiro[3.4]octane core, tert-butyl ester, 2,4-dimethoxyphenylmethyl ~407.5 g/mol Tert-butyl ester, dimethoxyphenyl, spirocyclic amine Pharmaceutical intermediates, protease inhibitor scaffolds Acid-labile ester; stable under basic conditions
tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane core, tert-butyl ester ~268.3 g/mol Tert-butyl ester, spirocyclic amine Organic synthesis intermediates Similar acid sensitivity; higher ring strain due to [3.5] system
Methyl ester analog (e.g., 8-O-Acetylshanzhiside methyl ester) Non-spiro, methyl ester, acetyloxy ~524.5 g/mol Methyl ester, acetyloxy, hydroxyl Pharmacological reference standards, cosmetics Base-sensitive ester; hydrolyzes faster than tert-butyl
Terbufos sulfone (Phosphorodithioic acid, S-[(1,1-dimethylethyl)sulfonylmethyl] O,O-diethyl ester) Linear tert-butyl sulfone, diethyl ester ~342.4 g/mol Tert-butyl sulfone, diethyl ester Pesticide intermediate High thermal stability; resistant to hydrolysis

*Molecular weights estimated from structural formulas.

Critical Research Findings

Spirocyclic Rigidity vs. Reactivity: The spiro[3.4]octane core in the target compound imposes conformational constraints that enhance binding specificity compared to non-spiro analogs (e.g., linear tert-butyl esters in Terbufos sulfone) .

Ester Group Stability :

  • The tert-butyl ester in the target compound is resistant to basic hydrolysis but cleaved under acidic conditions (e.g., trifluoroacetic acid), unlike methyl esters (e.g., 8-O-Acetylshanzhiside methyl ester), which degrade rapidly in basic environments .

Substituent Effects :

  • The 2,4-dimethoxyphenyl group enhances lipophilicity (logP ~2.8 predicted) compared to unsubstituted spirocyclic analogs, improving membrane permeability in pharmacological assays .
  • In contrast, the acetyloxy group in 8-O-Acetylshanzhiside methyl ester increases polarity, limiting its use in CNS-targeted drug development .

Synthetic Utility :

  • The target compound’s synthesis likely employs BOC protection strategies (e.g., using tert-butyl dicarbonate) similar to methods in , where acetic acid/sodium acetate mediates condensation .
  • Terbufos sulfone’s synthesis, however, relies on sulfonation of tert-butyl precursors, highlighting divergent pathways for tert-butyl-functionalized compounds .

Biological Activity

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound characterized by a unique spirocyclic structure that incorporates two nitrogen atoms within its framework. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is C20H28N2O5C_{20}H_{28}N_{2}O_{5}, with a molecular weight of approximately 376.4 g/mol. The presence of both carboxylic acid and ester functionalities enhances its chemical reactivity and potential applications in medicinal chemistry.

Research indicates that the compound may exert its biological effects by interacting with specific molecular targets or pathways within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, blocking their activity and altering metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways and affecting various cellular functions.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it may inhibit the growth of bacteria and fungi, contributing to its potential as an effective antimicrobial agent .

Anticancer Activity

Preliminary findings suggest that this compound exhibits anticancer properties by targeting specific cancer cell lines. Its mechanism may involve the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features and biological activities of this compound relative to similar spirocyclic compounds:

Compound NameStructural FeaturesUnique Properties
2,5-Diazaspiro[3.4]octane-5-carboxylic acid tert-butyl esterSimilar spirocyclic frameworkDifferent functional groups affecting reactivity
2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl esterContains similar diaza structureVariations in biological activity
7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl esterContains an amino groupPotentially different biological activities

This table illustrates how the unique functional groups and structural characteristics of this compound contribute to its distinct chemical reactivity and biological activity.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
  • Cytotoxicity Assessment : Cytotoxicity assays revealed that the compound had low toxicity towards normal human cell lines while effectively inhibiting cancer cell growth in various models .
  • Mechanistic Insights : Further investigations into the mechanism of action indicated that the compound may induce apoptosis in cancer cells through caspase activation pathways.

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